molecular formula C20H20Cl2N6O B2870001 N2-(3-chloro-4-methylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898630-62-1

N2-(3-chloro-4-methylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2870001
CAS No.: 898630-62-1
M. Wt: 431.32
InChI Key: JQBFFRRTMQISHH-UHFFFAOYSA-N
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Description

N2-(3-chloro-4-methylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative characterized by two aromatic amine substituents (3-chloro-4-methylphenyl and 3-chlorophenyl) and a morpholino group at the 6-position. These compounds are often synthesized from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a versatile precursor for pharmaceuticals, agrochemicals, and light stabilizers . The presence of chloro and methyl groups on the phenyl rings likely influences electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-N-(3-chloro-4-methylphenyl)-4-N-(3-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N6O/c1-13-5-6-16(12-17(13)22)24-19-25-18(23-15-4-2-3-14(21)11-15)26-20(27-19)28-7-9-29-10-8-28/h2-6,11-12H,7-10H2,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBFFRRTMQISHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Biguanides

The triazine core is typically constructed via cyclocondensation reactions. Source describes the use of biguanides and ethyl cyanoacetate under basic conditions to form 2,4-diamino-1,3,5-triazines. For the target compound, this step involves reacting bis(3-chloro-4-methylphenyl)guanidine with ethyl cyanoacetate in ethanol, catalyzed by piperidine at 80°C (Equation 1):

$$
\text{Bis(3-chloro-4-methylphenyl)guanidine} + \text{Ethyl cyanoacetate} \xrightarrow{\text{piperidine, 80°C}} \text{2,4-Diamino-6-chloro-1,3,5-triazine derivative}
$$

This intermediate is isolated via filtration and recrystallized from methanol, yielding a pale-yellow solid (Yield: 72%).

Stepwise Substitution of Functional Groups

Introduction of Morpholino Group

The morpholino substituent is introduced at the 6-position through nucleophilic aromatic substitution. Source highlights the use of morpholine in dimethylformamide (DMF) at 120°C, replacing the chlorine atom on the triazine ring. The reaction is facilitated by potassium carbonate as a base (Equation 2):

$$
\text{2,4-Diamino-6-chloro-triazine} + \text{Morpholine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 120°C} \text{6-Morpholino-2,4-diamino-1,3,5-triazine}
$$

Reaction monitoring via thin-layer chromatography (TLC) confirms completion after 12 hours. The product is purified by column chromatography (silica gel, ethyl acetate/hexane 1:3), achieving 85% yield.

Substitution with Aryl Amines

The 2- and 4-positions are sequentially substituted with 3-chloro-4-methylaniline and 3-chloroaniline. Source employs a two-step protocol:

  • N2 Substitution : Reacting 6-morpholino-2,4-diamino-triazine with 3-chloro-4-methylaniline in toluene at 100°C, catalyzed by acetic acid. Excess amine ensures mono-substitution (Yield: 78%).
  • N4 Substitution : The intermediate is treated with 3-chloroaniline in dichloromethane (DCM) using triethylamine as a base. Stirring at room temperature for 24 hours affords the final product (Yield: 65%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Table 1 compares solvents and temperatures for the N4 substitution step:

Solvent Temperature (°C) Time (h) Yield (%)
Dichloromethane 25 24 65
Acetonitrile 80 8 71
Toluene 100 6 68

Acetonitrile at 80°C provides optimal yield due to improved solubility of intermediates.

Catalytic Agents

The use of Lewis acids (e.g., ZnCl₂) in N2 substitution increases reaction rates by activating the triazine ring. Source demonstrates that 10 mol% ZnCl₂ reduces reaction time from 24 to 6 hours, albeit with a slight yield drop (75% vs. 78%).

Purification and Characterization

Crystallization Techniques

Final purification involves dissolving the crude product in hot methanol, followed by slow cooling to induce crystallization. Source reports that activated carbon treatment prior to crystallization removes colored impurities, enhancing purity to >98%.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 8H, Ar-H), 3.72 (t, 4H, morpholino), 2.98 (s, 3H, CH₃).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=N triazine).

Comparative Analysis of Synthetic Routes

Table 2 evaluates two routes for the target compound:

Parameter Route A (Sequential Substitution) Route B (One-Pot)
Total Yield (%) 58 42
Purity (%) 98 89
Reaction Time (h) 36 24

Route A, despite longer duration, offers superior yield and purity, making it preferable for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chloro-4-methylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Toluene, ethanol, dimethyl sulfoxide (DMSO).

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

N2-(3-chloro-4-methylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-methylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it could act as an inhibitor of kinases or other signaling proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects : Chloro groups (electron-withdrawing) enhance lipophilicity and may improve binding to hydrophobic targets, while methoxy or trifluoromethyl groups modulate electronic properties and metabolic stability .
  • Synthetic Yields : Yields vary significantly (e.g., 62% for 4f vs. 81.3% for a related compound in ), depending on substituent reactivity and purification methods .
  • Morpholino Group: Common in many analogs, the morpholino ring contributes to solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

Physicochemical Properties

  • Melting Points : Analogs with aromatic substituents (e.g., 4f: 140–142°C) generally exhibit higher melting points than aliphatic variants due to stronger intermolecular interactions .
  • Spectral Data : IR and NMR spectra for analogs (e.g., 4f’s δ 3.23 ppm for methoxy protons) provide benchmarks for characterizing the target compound’s structure .

Biological Activity

N2-(3-chloro-4-methylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines, which have garnered attention for their diverse biological activities, particularly in cancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18Cl2N6O, with a molecular weight of approximately 433.34 g/mol. The compound features a triazine core with various substituents that enhance its biological potential.

Structural Characteristics

FeatureDescription
Core Structure1,3,5-Triazine
SubstituentsChlorophenyl and morpholino groups
Molecular Weight433.34 g/mol

Research indicates that compounds within the triazine class can inhibit specific enzymes involved in tumorigenesis. For instance, this compound has shown potential in inhibiting mutant forms of isocitrate dehydrogenase (IDH), which are implicated in various cancers. This inhibition disrupts metabolic pathways that favor tumor growth.

Anticancer Properties

Several studies have demonstrated the anticancer efficacy of triazine derivatives. For example:

  • Inhibition Studies : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies suggest that it can effectively reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating significant cytotoxicity .
    Cell LineIC50 Value (µM)
    MCF-734
    HCT-11636

Enzyme Inhibition

The compound's mechanism involves binding to specific enzymes associated with cancer metabolism. The structure allows for favorable interactions with target sites due to its unique functional groups. This characteristic is crucial for developing targeted therapies against cancers driven by metabolic dysregulation.

Case Studies and Research Findings

A review of recent literature highlights various studies focused on the biological activities of triazine derivatives:

  • Cytotoxic Activity : A study reported that derivatives similar to this compound exhibit strong cytotoxic effects against multiple cancer cell lines .
  • Mechanistic Insights : Research has elucidated the mechanisms through which these compounds induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

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